molecular formula C9H17NO2 B3189220 Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- CAS No. 2951-93-1

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-

Cat. No.: B3189220
CAS No.: 2951-93-1
M. Wt: 171.24 g/mol
InChI Key: OILYAPVNRYNPRT-UHFFFAOYSA-N
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Description

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is an organic compound with the molecular formula C8H15NO2This compound is widely recognized for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- can be synthesized through the catalytic reduction of p-aminomethylbenzoic acid or its derivatives. This process typically involves the use of a ruthenium catalyst . The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of cyclohexaneacetic acid, 4-(aminomethyl)-, trans- involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, amines, and carboxylic acids. These products have diverse applications in pharmaceuticals and chemical research .

Mechanism of Action

The mechanism of action of cyclohexaneacetic acid, 4-(aminomethyl)-, trans- involves its ability to inhibit the activation of plasminogen to plasmin, an enzyme responsible for breaking down fibrin clots. By binding to plasminogen, the compound prevents its conversion to plasmin, thereby reducing fibrinolysis and promoting clot stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is unique due to its specific structure, which provides it with a high affinity for plasminogen binding sites. This makes it particularly effective as an antifibrinolytic agent compared to other similar compounds .

Properties

IUPAC Name

2-[4-(aminomethyl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h7-8H,1-6,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILYAPVNRYNPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271633
Record name cis-4-(Aminomethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2951-94-2
Record name cis-4-(Aminomethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The p-aminophenylacetic acid described in Example 1 is converted into p-cyanophenylacetic acid by diazotisation in the manner described in J. Chem. Soc., 1941, 745, the yield being 47% of theory; m.p. 138°-141° C. It is then hydrogenated in the presence of platinum catalyst in hydrochloric acid solution to give 4-aminomethylcyclohexylacetic acid; yield 63% of theory; m.p. 120-123° C. (decomp.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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